5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a sulfonyl group, a hydroxyethoxyethyl group, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
similar compounds are often produced using large-scale organic synthesis techniques, which may include batch or continuous flow processes, depending on the specific requirements and scalability of the reactions involved .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a specialty chemical in various industrial processes
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are not well-characterized, but ongoing research aims to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-: A compound with a similar sulfonyl group but different overall structure.
3-[(4-chlorophenyl)sulfonyl]-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a2,3-d]pyrimidin-5-one: Another compound with similar functional groups but a different core structure.
Uniqueness
5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its specific combination of functional groups and triazatricyclo framework, which confer distinct chemical and biological properties.
Properties
CAS No. |
607384-44-1 |
---|---|
Molecular Formula |
C22H21ClN4O5S |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H21ClN4O5S/c1-14-3-2-8-27-20(14)25-21-17(22(27)29)13-18(19(24)26(21)9-11-32-12-10-28)33(30,31)16-6-4-15(23)5-7-16/h2-8,13,24,28H,9-12H2,1H3 |
InChI Key |
GTEGANCOBWUGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOCCO)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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